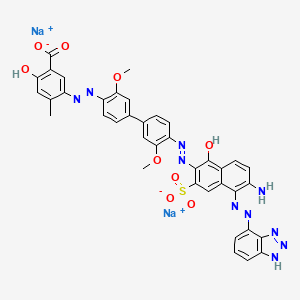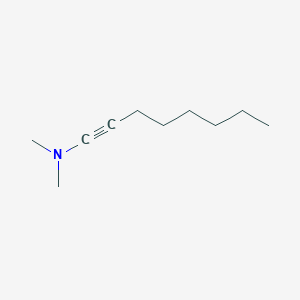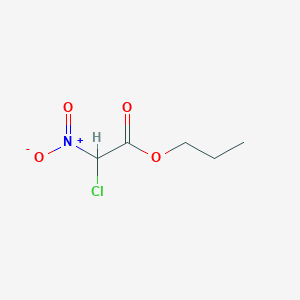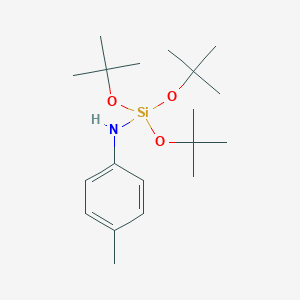
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is a chemical compound known for its unique structure and properties It is characterized by the presence of three tert-butoxy groups attached to a silicon atom, along with an N-(4-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor, such as trichlorosilane, in the presence of a base. The reaction proceeds through the formation of tert-butoxy groups on the silicon atom. The N-(4-methylphenyl) group is introduced through a subsequent reaction with an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine involves its interaction with various molecular targets and pathways. The tert-butoxy groups and the N-(4-methylphenyl) group contribute to its reactivity and ability to form stable complexes with other molecules. The silicon atom plays a crucial role in its chemical behavior, influencing its interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Tri(3-tert-butyl-4-hydroxy-6-methylphenyl)butane
- 1,1,1-Tri-tert-butoxy-N-(4-methoxyphenyl)silanamine
Uniqueness
1,1,1-Tri-tert-butoxy-N-(4-methylphenyl)silanamine is unique due to its specific combination of tert-butoxy groups and the N-(4-methylphenyl) group attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
82991-92-2 |
|---|---|
Molecular Formula |
C19H35NO3Si |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
4-methyl-N-[tris[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C19H35NO3Si/c1-15-11-13-16(14-12-15)20-24(21-17(2,3)4,22-18(5,6)7)23-19(8,9)10/h11-14,20H,1-10H3 |
InChI Key |
OIMCUXHODIZLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(ethylsulfanyl)ethenesulfinyl]-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14413803.png)
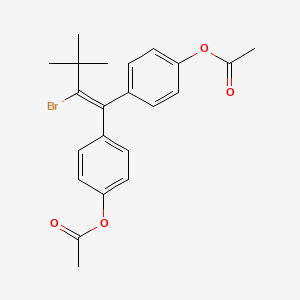
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
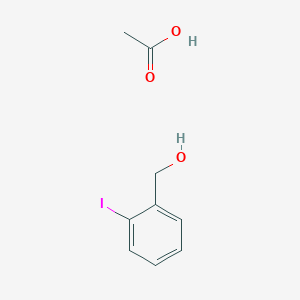
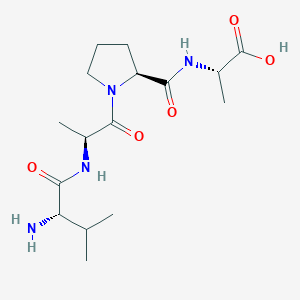
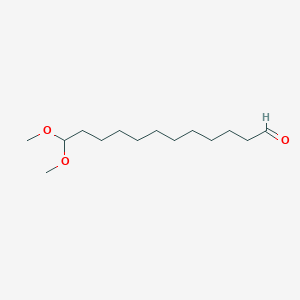
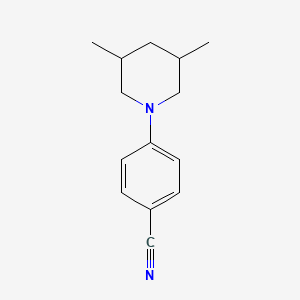
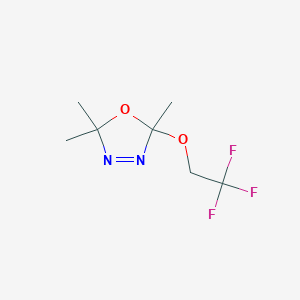
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)
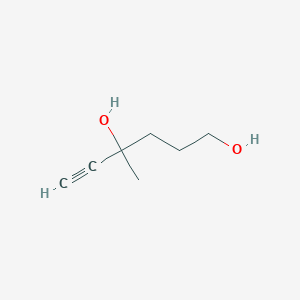
![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
